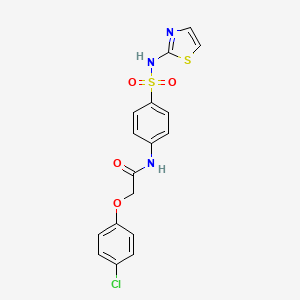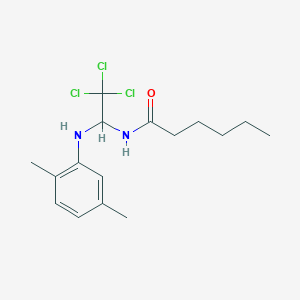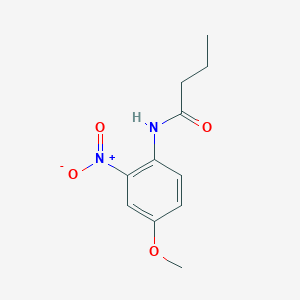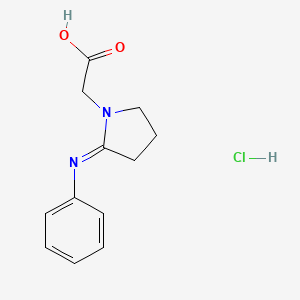![molecular formula C38H70N4O2 B11995424 3-Dodecyl-1-[2-(3-{2-[(dodecylcarbamoyl)amino]propan-2-yl}phenyl)propan-2-yl]urea](/img/structure/B11995424.png)
3-Dodecyl-1-[2-(3-{2-[(dodecylcarbamoyl)amino]propan-2-yl}phenyl)propan-2-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-DODECYL-3-(1-(3-(1-(3-DODECYL-UREIDO)-1-ME-ETHYL)-PHENYL)-1-METHYL-ETHYL)-UREA is a synthetic organic compound It is characterized by its complex structure, which includes multiple urea groups and long alkyl chains
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-DODECYL-3-(1-(3-(1-(3-DODECYL-UREIDO)-1-ME-ETHYL)-PHENYL)-1-METHYL-ETHYL)-UREA typically involves multiple steps:
Formation of the Urea Groups: This can be achieved by reacting isocyanates with amines under controlled conditions.
Attachment of Alkyl Chains: Long alkyl chains can be introduced through alkylation reactions, often using alkyl halides in the presence of a base.
Coupling Reactions: The final structure is assembled through coupling reactions, which may involve catalysts and specific reaction conditions to ensure the correct formation of bonds.
Industrial Production Methods
Industrial production of such compounds often involves:
Batch Processes: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Processes: For large-scale production, continuous flow reactors may be used to maintain a steady production rate.
Análisis De Reacciones Químicas
Types of Reactions
1-DODECYL-3-(1-(3-(1-(3-DODECYL-UREIDO)-1-ME-ETHYL)-PHENYL)-1-METHYL-ETHYL)-UREA can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield alcohols or ketones, while reduction might yield alkanes or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying interactions with biological molecules or as a potential therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism by which 1-DODECYL-3-(1-(3-(1-(3-DODECYL-UREIDO)-1-ME-ETHYL)-PHENYL)-1-METHYL-ETHYL)-UREA exerts its effects can involve:
Molecular Targets: Such as enzymes, receptors, or other proteins.
Pathways Involved: The compound may interact with specific biochemical pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-DODECYL-3-(1-(3-(1-(3-DODECYL-UREIDO)-1-ME-ETHYL)-PHENYL)-1-METHYL-ETHYL)-UREA: can be compared with other urea derivatives or compounds with long alkyl chains.
Uniqueness
- The unique structure of 1-DODECYL-3-(1-(3-(1-(3-DODECYL-UREIDO)-1-ME-ETHYL)-PHENYL)-1-METHYL-ETHYL)-UREA, with its multiple urea groups and long alkyl chains, may confer specific properties that are not present in similar compounds.
Propiedades
Fórmula molecular |
C38H70N4O2 |
|---|---|
Peso molecular |
615.0 g/mol |
Nombre IUPAC |
1-dodecyl-3-[2-[3-[2-(dodecylcarbamoylamino)propan-2-yl]phenyl]propan-2-yl]urea |
InChI |
InChI=1S/C38H70N4O2/c1-7-9-11-13-15-17-19-21-23-25-30-39-35(43)41-37(3,4)33-28-27-29-34(32-33)38(5,6)42-36(44)40-31-26-24-22-20-18-16-14-12-10-8-2/h27-29,32H,7-26,30-31H2,1-6H3,(H2,39,41,43)(H2,40,42,44) |
Clave InChI |
XNVJFJGABOAKAE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNC(=O)NC(C)(C)C1=CC(=CC=C1)C(C)(C)NC(=O)NCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11995342.png)


![4-{(E)-[2-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B11995354.png)
![N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]anilino}carbothioyl)amino]ethyl}hexanamide](/img/structure/B11995357.png)

![8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-octylpurine-2,6-dione](/img/structure/B11995366.png)

![(2E)-5-(3-chlorobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11995375.png)
![7-(2-Hydroxy-3-phenoxypropyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11995377.png)
![3-chloro-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11995392.png)

![Ethyl 7-(4-bromobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11995408.png)
![Ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11995416.png)
